molecular formula C7H4N4 B2538557 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile CAS No. 1286753-96-5

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2538557
CAS No.: 1286753-96-5
M. Wt: 144.137
InChI Key: NSOABZDBECYZLT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a cyano group (-CN) attached to the third carbon of the pyrazole ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile are largely determined by its structure. The compound is aromatic, stable, and polarized, with the pyrazole portion being electron-rich and the pyridine portion being electron-deficient This polarity allows it to interact with various biomolecules

Cellular Effects

This compound has been shown to have cytotoxic effects, with the ability to block cell cycle progression and/or induce apoptosis

Molecular Mechanism

It is known to be a potent, selective inhibitor of CDK1/CDK2 in vitro , suggesting that it may exert its effects through binding interactions with these enzymes

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation followed by cyclization can yield pyrazolopyridine derivatives . Another approach involves the use of Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity .

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions plays a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the cyano group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOABZDBECYZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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